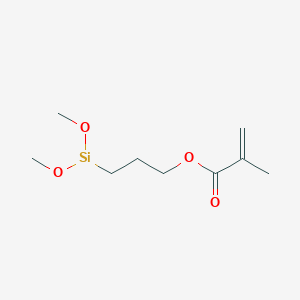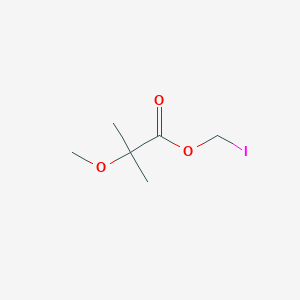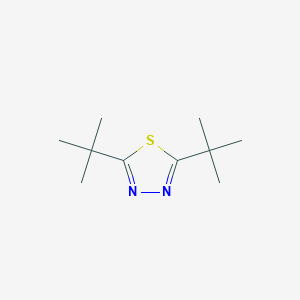
Cinnolin-7-amine
Descripción general
Descripción
Cinnolin-7-amine is an organic compound with the molecular formula C8H7N3 . It is a derivative of cinnoline, a bicyclic heterocycle that is used as the structural subunit of many compounds with interesting pharmaceutical properties .
Synthesis Analysis
The synthesis of cinnoline and its derivatives has been extensively discussed in many papers . Among methods for the synthesis of cinnolines, three main approaches can be identified: using derivatives of arenediazonium salts, arylhydrazones, and arylhydrazines as precursors, and also reductive methods for the synthesis of polycondensed derivatives of cinnoline .Molecular Structure Analysis
This compound has a six-membered ring system with two nitrogen atoms . The structure of the cinnoline ring system is similar to that of quinoline or isoquinoline and is isomeric with phthalazine .Physical and Chemical Properties Analysis
This compound has a molecular weight of 145.16 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Fluorogenic and Fluorochromic Probes
Cinnolin-7-amine derivatives have been developed as fluorogenic and fluorochromic probes, showing significant potential in biological and analytical applications. For instance, the transformation from 4-azidocinnoline to fluorescent cinnoline-4-amine was found to be highly solvent-dependent, exhibiting strong fluorescence in polar solvents, especially water. This transformation is utilized in fluorescent microscopy, flow cytometry, and cell lysate analysis, indicating its utility in detecting biological and chemical changes within aqueous mediums (Danilkina et al., 2021).
Synthetic Methods
Research has also focused on green synthetic methods for cinnoline derivatives, highlighting the versatility and environmental friendliness of these processes. For example, tert-Butyl nitrite (TBN) has been used as a nitrogen source in the synthesis of substituted cinnolines, showcasing a dual role as both a nitrogen source and oxidant, thus contributing to the development of sustainable chemistry practices (Pang et al., 2017).
Biological Activities
Cinnoline derivatives have been extensively studied for their broad spectrum of pharmacological activities. These compounds demonstrate significant anti-inflammatory, antibacterial, antiviral, anticancer, and analgesic properties. Specific derivatives, such as those synthesized in the study by Kalyani et al. (2017), showed notable antibacterial and analgesic effects, indicating the potential of cinnoline scaffolds in developing new therapeutic agents (Kalyani et al., 2017).
Drug Development
Cinnoline derivatives have been identified as potent inhibitors of PI3K, a protein implicated in cell growth and survival pathways, underscoring their relevance in anticancer drug development. The discovery of cinnoline compounds with nanomolar inhibitory activities against PI3Ks signifies a leap forward in the search for effective anticancer drugs, highlighting the therapeutic potential of the cinnoline core (Tian et al., 2021).
Safety and Hazards
Cinnolin-7-amine may be harmful if swallowed and may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Cinnoline derivatives, including cinnolin-7-amine, have been the subject of many research studies due to their various biological activities . The development of cinnoline-based molecules constitutes a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties . Future research may focus on developing new cinnoline derivatives and exploring their potential applications.
Propiedades
IUPAC Name |
cinnolin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-2-1-6-3-4-10-11-8(6)5-7/h1-5H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCIEYFFNCPRNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633793 | |
| Record name | Cinnolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101421-70-9 | |
| Record name | Cinnolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, pentachloro[2,3,3-trichloro-1-(dichloromethylene)-2-propenyl]-](/img/structure/B3044936.png)
![2-Hexynal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3044938.png)

![Formamide, N-[1-(1-methylethoxy)ethyl]-](/img/structure/B3044941.png)

![[4-[(Z)-4-[4-(furan-2-carbonyloxy)phenyl]hex-3-en-3-yl]phenyl] furan-2-carboxylate](/img/structure/B3044943.png)

![1-[2-(2-Methylpropyl)phenyl]ethan-1-one](/img/structure/B3044946.png)




![Pyrazolo[1,5-a]pyridine-3-carbonitrile, 2-(methylthio)-](/img/structure/B3044954.png)

